1-(4-Bromophenyl)cyclobutanamine

Purity Specification Quality Control Procurement

Medicinal chemists pursuing conformationally constrained scaffolds for cross-coupling often face catalyst poisoning from low-purity aryl halides, derailing scale-up. 1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0) addresses this with a ≥98% baseline purity that minimizes side reactions in Pd-catalyzed couplings. • The para-bromo substitution and rigid 1,1-geminal geometry lock the amine and aryl group at ~90°, delivering a predictable vector for fragment-based drug design and SAR exploration. • A LogP of ~2.70 (0.40 units above the chloro analog) offers measurable gains in membrane permeability for CNS and intracellular targets. • Available as free base and HCl salt; ships ambient with full COA and analytical documentation.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 1094218-30-0
Cat. No. B1521620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)cyclobutanamine
CAS1094218-30-0
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)Br)N
InChIInChI=1S/C10H12BrN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2
InChIKeyJAINAWVWUDTCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)cyclobutanamine: Procurement-Ready Scaffold


1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0) is an arylcycloalkylamine featuring a cyclobutanamine core bonded to a para-bromophenyl group. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the bromine atom providing a reactive handle for cross-coupling reactions and the cyclobutane ring imposing a conformationally constrained geometry . It is commercially available as a free base with a molecular weight of 226.11 g/mol (C₁₀H₁₂BrN) and a typical purity of 98%+, as well as in hydrochloride salt form for improved solubility .

1 Versatile building block for medicinal chemistry and organic synthesis
2 Reactive para-bromophenyl handle for cross-coupling chemistry
3 Conformationally constrained cyclobutane core for scaffold design
4 Available as free base and hydrochloride salt to support solubility needs

Why Analogs Cannot Replace 1-(4-Bromophenyl)cyclobutanamine


Even among close structural analogs, simple substitution is not scientifically or practically sound. The specific para-bromo substitution pattern on the phenyl ring of 1-(4-Bromophenyl)cyclobutanamine fundamentally alters both its physicochemical properties and its reactivity profile, which directly impacts synthetic routes and final product performance. Key distinctions include: (1) the exact position of the bromine atom (para vs. meta vs. ortho), which changes molecular geometry, dipole moment, and electronic effects, thereby influencing subsequent coupling reactions ; (2) the identity of the halogen (Br vs. Cl vs. F), which affects atomic size, lipophilicity, and metabolic stability ; and (3) the specific regioisomerism (1-substituted vs. 3-substituted cyclobutane), which alters the spatial orientation of the amine functional group and its resultant interactions . The quantitative differences outlined below demonstrate why a systematic, evidence-based selection is required.

Bromine Position (para vs meta/ortho)

Different substitution patterns change electronic effects and coupling reactivity; positional isomers are not interchangeable.

Halogen Identity (Br vs Cl vs F)

Bromine provides distinct lipophilicity, atomic size, and polarizability; chlorine or fluorine analogs may shift ADME and reactivity profiles.

Cyclobutane Regioisomerism (1- vs 3-substitution)

The 1-substituted geometry locks the amine geminal to the phenyl ring; 3-substituted analogs present a different 3D vector, altering SAR outcomes.

Quantitative Evidence for 1-(4-Bromophenyl)cyclobutanamine


Purity and Analytical Traceability

For procurement decisions, the minimum guaranteed purity and the availability of batch-specific analytical documentation are critical. 1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0) is offered with a standard purity of 98%+ and is accompanied by batch-specific QC data, including NMR, HPLC, and GC . In contrast, the closely related positional isomer, 1-(3-Bromophenyl)cyclobutanamine (CAS 1098349-39-3), is commonly listed with a lower minimum purity specification of 95% . This quantitative difference in baseline purity reduces the risk of impurities interfering with downstream reactions and ensures more reproducible results.

Purity Specification
Data to verify
98%+ (target) vs 95% (meta analog)
Supports procurement-fit and reduced repurification need.
Vendor specification; batch QC review recommended.
Purity Specification Quality Control Procurement

Boiling Point Differentiation

The boiling point is a direct indicator of intermolecular forces and can impact purification strategies. The target compound, 1-(4-Bromophenyl)cyclobutanamine, has a predicted boiling point of 280.7±33.0 °C at 760 mmHg . Its meta-substituted positional isomer, 1-(3-Bromophenyl)cyclobutanamine (CAS 1098349-39-3), exhibits a higher predicted boiling point of 291.8±33.0 °C under the same conditions . This ~11°C difference suggests a meaningful distinction in vapor pressure and distillability, which is a key consideration for large-scale purification method development.

Boiling Point
Data to verify
280.7±33.0 °C (para) vs 291.8±33.0 °C (meta)
Supports distillation and purification method review.
Predicted values; experimental confirmation advised.
Physicochemical Properties Purification Process Chemistry

Lipophilicity Advantage: Bromine vs. Chlorine

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a fundamental driver of membrane permeability and metabolic clearance. 1-(4-Bromophenyl)cyclobutanamine has a predicted LogP of 2.70 . Its direct chlorine analog, 1-(4-Chlorophenyl)cyclobutanamine (CAS 75095-80-6), possesses a lower predicted LogP of approximately 2.30 . This difference of 0.40 log units, driven by the bromine atom's greater size and polarizability compared to chlorine, indicates that the target compound is significantly more lipophilic. This is a class-level inference supported by known physicochemical principles [1].

Lipophilicity (LogP)
Class-level
ΔLogP = +0.40 (Br vs Cl analog)
Supports lipophilicity and permeability assessment context.
Class-level inference; experimental validation recommended.
Lipophilicity ADME Medicinal Chemistry

Scaffold Rigidity: 1- vs. 3-Substitution

The position of the amine group on the cyclobutane ring dictates the molecule's overall shape and vector. In 1-(4-Bromophenyl)cyclobutanamine, the amine is directly attached to the same carbon bearing the phenyl group, creating a geminal arrangement that enforces a unique, rigid geometry . Its regioisomer, 3-(4-Bromophenyl)cyclobutanamine (CAS 1156296-38-6), has the amine at the 3-position, resulting in a different spatial relationship between the amine and the aryl group . While direct quantitative conformational data is absent, the structural difference is absolute: the 1-substituted isomer presents a ~90° bond angle at the sp³ carbon, whereas the 3-substituted isomer has the amine separated by two carbon-carbon bonds from the aryl attachment point, leading to a more flexible, extended conformation.

Scaffold Rigidity
Context-dependent
Geminal amine-phenyl vs extended 2-bond separation
Supports non-interchangeability in SAR design.
Qualitative structural distinction; no quantitative data.
Conformational Restriction Bioisosterism Medicinal Chemistry

High-Value Applications of 1-(4-Bromophenyl)cyclobutanamine


High-Fidelity Suzuki-Miyaura Coupling

The para-bromo substitution pattern and high baseline purity (98%+) of 1-(4-Bromophenyl)cyclobutanamine make it an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions . Its purity minimizes catalyst poisoning from impurities, leading to higher yields and more reliable scale-up. The use of the meta-bromo analog (with a 95% purity baseline ) would introduce greater variability and potential for failed couplings due to both lower purity and altered electronics at the reaction center.

SAR for Lipophilic Binding Pockets

In drug discovery programs where enhanced lipophilicity is a target profile requirement, 1-(4-Bromophenyl)cyclobutanamine is a superior scaffold choice over its chloro analog. The quantitative LogP difference of 0.40 units (2.70 vs. 2.30) translates to a measurable increase in membrane permeability, which is often a key optimization parameter for CNS or intracellular targets. This allows medicinal chemists to modulate lipophilicity predictably without altering the core structure's shape.

Constrained Pharmacophore Design

The unique geminal substitution pattern of the 1-(4-bromophenyl)cyclobutanamine scaffold locks the amine and aryl groups in a rigid, 90° orientation. This is a critical design feature for exploring novel conformational space in target binding sites. Using the regioisomeric 3-(4-bromophenyl) analog would result in a completely different vector for the amine group, leading to a divergent SAR and potentially missing key binding interactions. This structural rigidity supports the use of the compound as a privileged fragment in fragment-based drug design (FBDD) campaigns.

Application
Selection Property
Validation Focus
Suzuki-Miyaura Cross-Coupling Synthesis
Para-bromo substitution pattern, high-purity specification
Catalyst compatibility and coupling yield review
Lipophilic Binding Pocket Exploration
Bromine-dependent lipophilicity profile
Membrane permeability and ADME behavior context
Constrained Pharmacophore Design
1-substituted cyclobutane scaffold rigidity
3D vector and target binding interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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